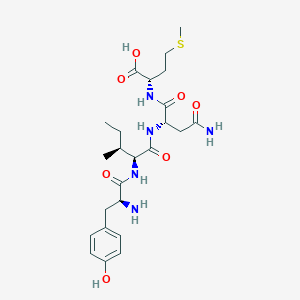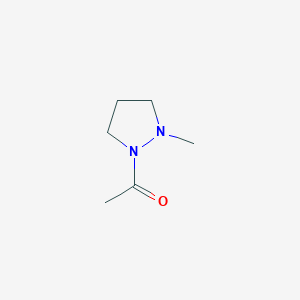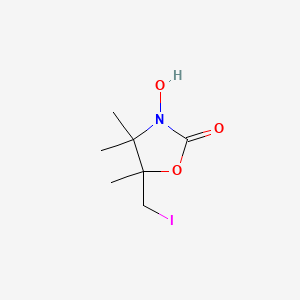![molecular formula C15H8ClN3O B14225845 Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-41-5](/img/structure/B14225845.png)
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C15H8ClN3O. This compound is known for its unique structure, which includes a benzonitrile group attached to a pyridine ring and an oxazole ring. It is used in various scientific research applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for 2 hours, yielding benzonitrile with high efficiency .
Industrial Production Methods
In industrial settings, benzonitrile can be produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile along with water as a byproduct .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile to benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, coatings, and advanced materials
Mecanismo De Acción
The mechanism of action of benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and oxazole groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyridine and oxazole rings.
3,5-Dichlorobenzonitrile: Contains two chloro groups but lacks the pyridine and oxazole rings.
3-[2-(5-Chloro-2-pyridinyl)ethynyl]benzonitrile: Similar structure but with an ethynyl linkage instead of the oxazole ring
Uniqueness
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a benzonitrile group with both pyridine and oxazole rings. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Propiedades
Número CAS |
502422-41-5 |
|---|---|
Fórmula molecular |
C15H8ClN3O |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
3-[4-(5-chloropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8ClN3O/c16-12-4-5-13(18-8-12)14-9-20-15(19-14)11-3-1-2-10(6-11)7-17/h1-6,8-9H |
Clave InChI |
LTWCNRAEKVTUGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)



![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)

